molecular formula C15H23NO4S B2965317 Dde-L-Met-OH CAS No. 1435266-87-7

Dde-L-Met-OH

Cat. No.: B2965317
CAS No.: 1435266-87-7
M. Wt: 313.41
InChI Key: YMDLHDCYASSPDT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-L-Met-OH: , also known as N-alpha-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-methionine, is a derivative of the amino acid methionine. It is commonly used as an orthogonally protected building block in solid-phase peptide synthesis. This compound is particularly valuable in the synthesis of cyclic and branched peptides, as well as peptides carrying side-chain modifications .

Mechanism of Action

Mode of Action

. In this context, it prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. After the peptide synthesis is complete, the Dde-L-Met-OH group can be removed under specific conditions .

Pharmacokinetics

Amino acids are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dde-L-Met-OH involves the protection of the amino group of L-methionine with the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The reaction typically occurs in the presence of a base, such as diisopropylethylamine, and a coupling reagent, such as N,N’-diisopropylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dde-L-Met-OH is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Comparison with Similar Compounds

Uniqueness of Dde-L-Met-OH: this compound is unique due to its orthogonal protection strategy, which allows for selective deprotection without affecting other protecting groups. This makes it particularly useful in the synthesis of complex peptides with multiple functional groups .

Properties

IUPAC Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-9(16-10(14(19)20)5-6-21-4)13-11(17)7-15(2,3)8-12(13)18/h10,17H,5-8H2,1-4H3,(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROHMVCMFKTMJY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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